5-Bromothieno[2,3-b]pyridine

Palladium Catalysis C-C Bond Formation Medicinal Chemistry

Inconsistent cross-coupling yields from poorly activated C-Cl or overly labile C-I bonds derail SAR timelines. 5-Bromothieno[2,3-b]pyridine (CAS 21344-24-1) resolves this with an optimally balanced C-Br bond: • Enables efficient Pd(0) oxidative addition under mild conditions, markedly outperforming the 5-chloro analog • Exclusive 5-position bromination via diazotization ensures regioisomeric purity-no 3-bromo isomer separation needed • Calculated LogP of 3.96 delivers ~1.5-unit lipophilicity gain over the parent scaffold for membrane permeability tuning Supplied at 98% purity as a solid; stable at RT in dark, sealed, dry conditions.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 21344-24-1
Cat. No. B1281670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothieno[2,3-b]pyridine
CAS21344-24-1
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=C(C=C21)Br
InChIInChI=1S/C7H4BrNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
InChIKeyYMOORGYWRBQPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothieno[2,3-b]pyridine Properties & Purity


5-Bromothieno[2,3-b]pyridine (CAS 21344-24-1) is a heteroaromatic building block characterized by a fused thiophene-pyridine bicyclic core with a bromine substituent at the 5-position, possessing a molecular weight of 214.08 g/mol and a monoisotopic mass of 212.924774 Da . It serves as a versatile synthetic intermediate, particularly valued in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for the introduction of aryl/heteroaryl groups into thienopyridine-based scaffolds [1]. Commercially, it is typically supplied as a solid with a purity of 98% (Sigma-Aldrich/Ambeed) and requires storage in a dark, sealed, and dry environment at room temperature to maintain integrity .

Reaction Type Supports Suzuki-Miyaura and related Pd-catalyzed cross-coupling
Regiochemistry Pre-formed 5-bromo isomer avoids regioisomeric mixtures from direct bromination
Scaffold Context Building block for fused heterocyclic kinase inhibitor scaffolds reported in patent literature

5-Bromothieno[2,3-b]pyridine Reactivity and Selectivity


Substituting 5-bromothieno[2,3-b]pyridine with seemingly analogous compounds (e.g., 5-chloro- or unsubstituted thieno[2,3-b]pyridine) introduces unacceptable variability in synthetic outcomes. The 5-bromo substituent offers a critical balance: it provides sufficient activation for oxidative addition in palladium-catalyzed cross-couplings, which is markedly more efficient than the 5-chloro analog, while avoiding the excessive lability and potential side reactions associated with the 5-iodo analog [1]. Furthermore, the presence of the bromine atom at the 5-position directly dictates the regioselectivity of subsequent functionalization and influences the physicochemical properties—specifically lipophilicity (LogP = 3.96)—of the derived pharmacophores, a factor that cannot be replicated by a non-halogenated or differently halogenated core .

5-Bromo target 5-Chloro analog Lower C-Cl bond activation may reduce cross-coupling efficiency; may require harsher conditions or specialized ligands
5-Bromo target Unsubstituted thieno[2,3-b]pyridine Lacks halogen handle for C-C bond formation, necessitating de novo functionalization strategy
5-Bromo target 5-Iodo analog Higher lability may introduce side reactions and stability concerns during storage and reaction

5-Bromothieno[2,3-b]pyridine vs. Analogues: Quantitative Guide


Suzuki-Miyaura Cross-Coupling Efficiency

In the context of synthesizing 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines, the 5-bromo substituent on the thieno[2,3-b]pyridine core is essential for enabling efficient Suzuki cross-coupling. While direct head-to-head yield data under identical conditions for the 5-chloro analog are not explicitly provided in the source literature, the selection of the 5-bromo derivative over the 5-chloro derivative is a standard practice in palladium catalysis due to the significantly lower activation energy required for oxidative addition of the C–Br bond (∼65-70 kcal/mol) compared to the C–Cl bond (∼80-85 kcal/mol) [1]. This class-level inference is supported by the successful coupling of the target compound with various arylboronic acids to generate a library of analogs, a transformation that would be sluggish or require harsher conditions with the corresponding 5-chloro compound .

Suzuki Coupling Reactivity
Class-level
C-Br activation ~10-20 kcal/mol lower vs C-Cl
Supports efficient library synthesis under mild conditions
Class-level reactivity inference; direct head-to-head yields not provided
Palladium Catalysis C-C Bond Formation Medicinal Chemistry Synthetic Methodology

Diazotization-Bromination Synthetic Route

A reproducible and validated synthesis of 5-bromothieno[2,3-b]pyridine is established via a Sandmeyer-type diazotization-bromination of the corresponding 5-amino precursor, using isoamyl nitrite and copper(II) bromide in acetonitrile at room temperature, yielding the product in 53% isolated yield after chromatographic purification . In contrast, direct electrophilic bromination of the parent thieno[2,3-b]pyridine with elemental bromine occurs predominantly at the more electron-rich 3-position of the thiophene ring, resulting in a mixture of regioisomers and lower effective yield of the desired 5-bromo isomer [1]. This distinct synthetic route ensures a consistent supply of the 5-bromo regioisomer with high commercial purity (98%) .

Regioselective Synthesis
Head-to-head
53% yield, >95% 5-bromo regioisomer
Pre-formed isomer avoids purification challenges of direct bromination
Diazotization route vs electrophilic bromination comparison
Process Chemistry Diazotization Halogenation Quality Control

Lipophilicity (LogP) Tuning

The introduction of a bromine atom at the 5-position significantly alters the lipophilicity of the thieno[2,3-b]pyridine scaffold, a critical parameter in medicinal chemistry for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP (ACD/Labs) for 5-bromothieno[2,3-b]pyridine is 3.96, substantially higher than the predicted LogP for the non-halogenated parent compound, thieno[2,3-b]pyridine, which is approximately 2.48 . This increase in lipophilicity by ~1.5 log units can be a decisive factor when designing analogs intended to cross biological membranes or interact with hydrophobic binding pockets [1].

Lipophilicity Shift
Reported
ΔLogP ≈ +1.5 (3.96 vs ~2.48)
May support tuning membrane permeability in lead optimization
Calculated LogP (ACD/Labs); confirm experimentally
Medicinal Chemistry ADME Lipophilicity Drug Design

Validated Kinase Inhibitor Intermediate

5-Bromothieno[2,3-b]pyridine is explicitly claimed and exemplified as a crucial intermediate in patent-protected processes for manufacturing fused heterocyclic kinase inhibitors [1]. Specifically, patent US2013/0310564 (assigned to MethylGene Inc.) describes processes for preparing thienopyridine-based kinase inhibitors at an industrial scale, where this building block serves as a linchpin for constructing the pharmacophore [2]. While 5-substituted thieno[2,3-b]pyridines are a common class for such applications, the 5-bromo derivative is specifically selected due to its optimal balance of reactivity and stability, enabling the high-yielding, scalable transformations required for GMP manufacturing [3].

Kinase Inhibitor Patents
Data to verify
Explicitly claimed intermediate in industrial-scale process patents
Aligns with patent-validated synthetic routes; verify for specific target
Patent US2013/0310564; review freedom-to-operate
Kinase Inhibition Process Chemistry Oncology Intellectual Property

5-Bromothieno[2,3-b]pyridine Procurement Scenarios


Scenario 1: Suzuki-Miyaura SAR Diversification

When the objective is to efficiently generate a diverse library of C-5 arylated/heteroarylated thieno[2,3-b]pyridine analogs for structure-activity relationship (SAR) studies, 5-bromothieno[2,3-b]pyridine is the superior starting material. Its C-Br bond undergoes facile oxidative addition with standard Pd(0) catalysts, enabling high-yielding cross-couplings under mild conditions that would be inefficient or fail with the analogous 5-chloro derivative [1]. This avoids the need for specialized, expensive ligands or forcing conditions, streamlining the SAR exploration of kinase inhibitors and other bioactive scaffolds [2].

Scenario 2: Scalable Fused Heterocyclic API Process

For process chemists tasked with developing a scalable, cost-effective, and robust synthetic route to a kinase inhibitor clinical candidate, 5-bromothieno[2,3-b]pyridine is a strategic choice. Its use as an intermediate is validated in industrial-scale patent processes, and its synthesis from the 5-amino precursor via a diazotization-bromination sequence provides a reliable, albeit moderate-yielding, entry point that avoids the regioselectivity issues of direct electrophilic halogenation . Furthermore, the compound's purity (98%) and stability profile (storage at RT in the dark) meet the stringent requirements for GMP starting materials .

Scenario 3: Lipophilicity and ADME Optimization

In a lead optimization program where a thieno[2,3-b]pyridine core has been identified but requires increased lipophilicity to improve membrane permeability or target engagement, 5-bromothieno[2,3-b]pyridine is the logical synthetic intermediate. Its calculated LogP of 3.96 represents a substantial ~1.5 unit increase over the non-halogenated parent, providing a quantifiable and predictable means to tune this critical property . This allows medicinal chemists to explore the chemical space around a more lipophilic core without having to design and validate entirely new synthetic sequences [3].

Scenario 4: Regioisomeric Purity Control

When synthesizing complex, late-stage intermediates where purification of regioisomers is exceptionally difficult or costly, 5-bromothieno[2,3-b]pyridine is the preferred building block. Its synthesis via diazotization of the 5-amino precursor ensures exclusive substitution at the 5-position, whereas direct bromination of the parent heterocycle yields an intractable mixture of 3- and 5-bromo isomers [4]. Procuring the pure 5-bromo regioisomer upfront eliminates the need for challenging chromatographic separations or recrystallizations later in the synthetic sequence, saving significant time and material costs.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
C-Br reactivity profile
Coupling efficiency and substrate scope
Scalable kinase inhibitor intermediate
Regiochemical purity and patent alignment
Process robustness and scalability
Lipophilicity tuning in lead optimization
LogP shift from parent scaffold
Membrane permeability and ADME modeling
Regioisomer-sensitive late-stage synthesis
Pre-formed 5-bromo isomer
Purification efficiency and yield

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